molecular formula C4H8N4OS B2536600 2-Hydrazinyl-5-(methoxymethyl)-1,3,4-thiadiazole CAS No. 933728-41-7

2-Hydrazinyl-5-(methoxymethyl)-1,3,4-thiadiazole

Cat. No. B2536600
CAS RN: 933728-41-7
M. Wt: 160.2
InChI Key: XGMNFKDBUFTWJM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of hydrazinyl compounds can vary greatly depending on the substituents attached to the hydrazine group. For example, “2-hydrazinyl-5-((2-methoxyethoxy)methyl)pyridine” contains a total of 29 bonds; 14 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 N hydrazine, 2 ethers (aliphatic), and 1 Pyridine .


Chemical Reactions Analysis

The chemical reactions involving hydrazinyl compounds can be complex and diverse, depending on the specific compound and the conditions under which the reactions take place .


Physical And Chemical Properties Analysis

The physical and chemical properties of hydrazinyl compounds can vary greatly depending on their specific structure. For example, “2-Hydrazinyl-5-Trifluoromethylpyridine” has a density of 1.4±0.1 g/cm3, a boiling point of 259.7±40.0 °C at 760 mmHg, and a molar refractivity of 37.8±0.3 cm3 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have synthesized derivatives of 1,3,4-thiadiazole, including those related to 2-Hydrazinyl-5-(methoxymethyl)-1,3,4-thiadiazole, to evaluate their antimicrobial properties. For instance, the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against pathogenic bacterial and fungal strains such as Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).

Anticancer and Antiproliferative Effects

Another line of research focused on the anticancer and antiproliferative activities of 1,3,4-thiadiazole derivatives. Studies have shown that these compounds possess potential against various cancer cell lines due to their structural features. A particular study on thiazolyl-ethylidene hydrazino-thiazole derivatives, a novel heterocyclic system, revealed that some compounds were effective against Gram-positive and Gram-negative bacteria, and exhibited potent anticancer activities against liver, colorectal, and breast carcinoma cell lines, with minimal toxicity to normal cells, indicating their promise for further pharmacological studies (Al-Mutabagani et al., 2021).

Anticonvulsant and Antihypertensive Properties

Compounds containing the 1,3,4-thiadiazole moiety, similar to this compound, have been evaluated for their anticonvulsant and antihypertensive properties. For example, the synthesis and assessment of substituted 1,3,4-thiadiazoles revealed potent anticonvulsant agents without sedation, ataxia, or lethality, suggesting a new class of anticonvulsant drugs (Chapleo et al., 1986). Additionally, some 2-aryl-5-hydrazino-1,3,4-thiadiazoles synthesized for antihypertensive activity showed a direct relaxant effect on vascular smooth muscle, indicating their potential as vasodilators (Turner et al., 1988).

Corrosion Inhibition

The derivatives of 1,3,4-thiadiazole have also been explored for their corrosion inhibition properties. Experimental and computational studies on compounds such as 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole showed significant corrosion protection for mild steel in acidic environments, highlighting their utility as corrosion inhibitors (Attou et al., 2020).

Mechanism of Action

The mechanism of action of hydrazinyl compounds can vary greatly depending on their specific structure and the biological system in which they are acting. Some hydrazinyl compounds have shown potent anthelmintic activity, for example .

Safety and Hazards

The safety and hazards associated with hydrazinyl compounds can vary greatly depending on their specific structure. For example, “2-Hydrazinyl-5-methylpyridine hydrochloride” has been associated with hazard statements H302, H315, H319, H335 according to its Safety Information .

properties

IUPAC Name

[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4OS/c1-9-2-3-7-8-4(6-5)10-3/h2,5H2,1H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMNFKDBUFTWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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